molecular formula C28H40O12 B233017 1-Hydroxy-7,9-dideacetylbaccatin I CAS No. 142203-64-3

1-Hydroxy-7,9-dideacetylbaccatin I

Cat. No.: B233017
CAS No.: 142203-64-3
M. Wt: 568.6 g/mol
InChI Key: WJMBBODKITXTJA-YHGXYTIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Hydroxy-7,9-dideacetylbaccatin I” is a chemical compound with the molecular formula C28H40O12 . It is also known by other names such as “Hddabi” and "1-Hydroxy-7,9-dideacetyl baccatin I" . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It has a molecular weight of 568.6 g/mol . The IUPAC name of this compound is [(1’S,2’S,3’R,5’S,7’S,8’S,9’R,10’R,13’S)-2’,10’,13’-triacetyloxy-1’,7’,9’-trihydroxy-8’,12’,15’,15’-tetramethylspiro[oxirane-2,4’-tricyclo[9.3.1.03,8]pentadec-11-ene]-5’-yl] acetate .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 568.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 12 . It also has a Rotatable Bond Count of 8 .

Scientific Research Applications

Anticancer Applications

1-Hydroxy-7,9-dideacetylbaccatin I serves as an intermediate for the synthesis of paclitaxel analogs, compounds with significant anticancer properties. The compound has been involved in studies related to the enzymatic conversion of related taxanes, providing insights into the production and potential modification of anticancer drugs like paclitaxel. For instance, Nocardioides luteus was found to convert 7-deoxy-10-deacetylbaccatin-III into 6-hydroxy-7-deoxy-10-deacetylbaccatin-III, a compound potentially useful for synthesizing paclitaxel analogs, with this compound being a related compound (Hanson, Kant, & Patel, 2004).

Enzymatic Activity and Regulation

The compound's structure is related to taxoids, which are known to be involved in the biosynthesis and functional expression of various enzymes. Studies have shown the conversion of taxane glycosides to 10-Deacetylbaccatin III, a precursor for taxol and its analog docetaxel, compounds which are important in cancer treatment (Jian-min, 2004). This indicates the potential involvement of this compound in similar biosynthetic pathways and its relevance in scientific research focused on enzyme-mediated synthesis and modification of therapeutic agents.

Properties

IUPAC Name

[(1'S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27?,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMBBODKITXTJA-YHGXYTIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931385
Record name 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142203-64-3
Record name 1-Hydroxy-7,9-dideacetylbaccatin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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